1-(1-Iodonaphthalen-2-yl)ethanone
Overview
Description
“1-(1-Iodonaphthalen-2-yl)ethanone” is an organic compound that belongs to the family of substituted naphthalenes. It has a molecular weight of 296.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “1-(1-Iodonaphthalen-2-yl)ethanone” has been confirmed by X-ray crystallography . The optimized molecular structure of the compound is calculated using the DFT B3LYP/6-311G (d,p) method .Physical And Chemical Properties Analysis
“1-(1-Iodonaphthalen-2-yl)ethanone” is a powder that is stored at room temperature . It has a molecular weight of 296.1 g/mol .Scientific Research Applications
Synthesis of Benzodiazepines
“1-(1-Iodonaphthalen-2-yl)ethanone” can be used in the synthesis of benzodiazepines . Benzodiazepines are psychoactive drugs widely used to treat neural illnesses . The 1,4-benzodiazepine-2-one (1,4-BZD) scaffold exhibits many kinds of biological activities, such as hypnosis, sedation, and muscle relaxation . Recent investigations indicated that a C3-chiral side chain in 1,4-BZDs is essential for their action on the corresponding biological targets .
Copper-Catalyzed Ligand-Free Amidation
The compound can be used in copper-catalyzed ligand-free amidation of aryl iodides . This process is widely applied to construct medium rings and for the synthesis of natural products and other biomolecules . The process avoids the ipso-iodo displacement with the amino group of the amino acid amide, and the amide nitrogen displaces the iodide exquisitely to form a new Ar–N bond .
Synthesis of Drug-like BZD-based Examples
“1-(1-Iodonaphthalen-2-yl)ethanone” can be used in the synthesis of drug-like BZD-based examples . These compounds have shown potential for ultra short-acting benzodiazepine receptor agonism, BACE-1 inhibition, cysteine protease inhibition, and antitumor proliferation .
Chemical Structure Analysis
The compound has a molecular weight of 170.2072 and its IUPAC Standard InChI is InChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3 . It’s also known by other names such as 1’-Acetonaphthone, 1-Acetylnaphthalene, 1-Acetonaphthone, α-Acetonaphthone, α-Acetylnaphthalene, α-Naphthyl methyl ketone, Methyl α-naphthyl ketone, Methyl 1-naphthyl ketone, 1- (1-Naphthalenyl)ethanone, 1-Acetonaphthalene, 1-Naphthyl methyl ketone, α-Methyl naphthyl ketone .
Commercial Availability
“1-(1-Iodonaphthalen-2-yl)ethanone” is commercially available and can be purchased from chemical suppliers . This makes it readily accessible for various research applications.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes and receptors
Mode of Action
It’s known that iodonaphthalene derivatives can undergo various chemical reactions, such as pd-catalyzed cross-coupling reactions . These reactions could potentially lead to changes in the target molecules, affecting their function.
Result of Action
Similar compounds have been shown to have various biological effects, such as inhibitory activity against certain cell lines .
Action Environment
The action, efficacy, and stability of 1-(1-Iodonaphthalen-2-yl)ethanone can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . .
properties
IUPAC Name |
1-(1-iodonaphthalen-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSMPFQFWJCQQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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